molecular formula C24H23N3O3 B15024745 2-(4-(sec-Butyl)phenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide

2-(4-(sec-Butyl)phenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B15024745
M. Wt: 401.5 g/mol
InChI Key: NEVNWXYRROTYDV-UHFFFAOYSA-N
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Description

2-[4-(BUTAN-2-YL)PHENOXY]-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE is a complex organic compound that features a combination of phenoxy, oxazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(BUTAN-2-YL)PHENOXY]-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(butan-2-yl)phenol with an appropriate halogenating agent to form the corresponding phenoxy intermediate.

    Oxazole Formation: The phenoxy intermediate is then reacted with a suitable oxazole precursor under specific conditions to form the oxazole ring.

    Coupling with Pyridine Derivative: The final step involves coupling the oxazole intermediate with a pyridine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[4-(BUTAN-2-YL)PHENOXY]-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(BUTAN-2-YL)PHENOXY]-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-[4-(BUTAN-2-YL)PHENOXY]-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The oxazole and pyridine moieties are known to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMO-PHENOXY)-N-(2-METHYL-3-OXAZOLO(4,5-B)PYRIDIN-2-YL-PHENYL)-ACETAMIDE: This compound shares a similar core structure but differs in the substituents, which can lead to different chemical and biological properties.

    N-(2-BROMO-4-METHYL-PHENYL)-2-PHENOXY-ACETAMIDE: Another structurally related compound with variations in the phenoxy and amide groups.

Uniqueness

2-[4-(BUTAN-2-YL)PHENOXY]-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

2-(4-butan-2-ylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C24H23N3O3/c1-3-16(2)17-9-11-20(12-10-17)29-15-22(28)26-19-7-4-6-18(14-19)24-27-23-21(30-24)8-5-13-25-23/h4-14,16H,3,15H2,1-2H3,(H,26,28)

InChI Key

NEVNWXYRROTYDV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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